N-(P-Tolyl)glutarimide
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Overview
Description
N-(P-Tolyl)glutarimide is an organic compound with the molecular formula C12H13NO2 It is a derivative of glutarimide, where the glutarimide ring is substituted with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(P-Tolyl)glutarimide can be synthesized through several methods. One common approach involves the reaction of glutaric anhydride with p-toluidine under acidic conditions to form the corresponding amide, which is then cyclized to yield this compound. The reaction typically requires a solvent such as toluene and a catalyst like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(P-Tolyl)glutarimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(P-Tolyl)glutarimide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of protein synthesis, similar to other glutarimide derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(P-Tolyl)glutarimide involves its interaction with specific molecular targets. For instance, it may inhibit protein synthesis by binding to the ribosome and preventing the elongation of the polypeptide chain. This mechanism is similar to that of other glutarimide antibiotics, such as cycloheximide .
Comparison with Similar Compounds
Similar Compounds
Cycloheximide: A well-known glutarimide antibiotic that inhibits protein synthesis.
Lenalidomide: A derivative used in the treatment of multiple myeloma and anemia.
Thalidomide: Another glutarimide derivative with immunomodulatory properties
Uniqueness
N-(P-Tolyl)glutarimide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
81305-69-3 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(4-methylphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H13NO2/c1-9-5-7-10(8-6-9)13-11(14)3-2-4-12(13)15/h5-8H,2-4H2,1H3 |
InChI Key |
BLZQHEZIKMURQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CCCC2=O |
Origin of Product |
United States |
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